Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]
Description
Spiro[3-oxatricyclo[3.2.1.0²,⁴]octane-6,2'-oxirane] (CAS 278-74-0) is a bicyclic compound featuring a spiro junction between a tricyclic oxygen-containing ring system (3-oxatricyclo[3.2.1.0²,⁴]octane) and an oxirane (epoxide) moiety. The tricyclic core consists of fused cyclohexane and cyclopropane rings with an oxygen atom replacing one carbon, leading to significant ring strain and unique reactivity. The compound has a molecular weight of 126.15 g/mol, a calculated density of 1.184 g/cm³, and a boiling point of approximately 212°C . Its rigid, strained structure makes it a valuable intermediate in asymmetric synthesis and catalytic transformations, though its epoxide group exhibits lower reactivity in certain reactions (e.g., CO₂ insertion) compared to simpler oxiranes .
Properties
CAS No. |
5628-76-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] |
InChI |
InChI=1S/C8H10O2/c1-4-2-8(3-9-8)5(1)7-6(4)10-7/h4-7H,1-3H2 |
InChI Key |
GEIDOFPJIIHSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(C1C4C2O4)CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with epoxides in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Based on the search results, here's what is known about the compound Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]:
Identification and Properties:
- Chemical Names and Identifiers Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] is identified by several names, including Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2-oxirane] (9CI), NSC92755, and 3'-oxaspiro[oxirane-2,6'-tricyclo[3.2.1.0(2,4)]octane] .
- CAS Registry Number The CAS Registry Number for this compound is 5628-76-2 .
- Molecular Formula and Weight Its molecular formula is C8H10O2, with a formula weight of 138.16 .
- Boiling Point The boiling point is reported to be 56 °C at a pressure of 0.9 Torr .
- Density The predicted density is 1.36±0.1 g/cm3 .
Known Applications and Restrictions:
- Intended Use This chemical is intended for industry use only . It is explicitly not meant for use in foods, cosmetics, drugs (human and veterinary), consumer products, or biocides .
Safety Information:
- While the search results mention "Safety..." , the specific safety details are not provided in the included search results.
Potential Research Areas:
- The search results discuss the effects of carvedilol on hydrogen sulfide (H2S) tissue concentration in mice organs, indicating a potential research area involving tissue concentration changes and drug interactions .
- Another study explores lidocaine concentration in oral tissue with the addition of epinephrine, which suggests research applications involving local anesthetics and tissue concentration measurements .
Mechanism of Action
The mechanism by which Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2’-oxirane] exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Varied Ring Systems
a. Spiro[bicyclo[3.2.0]heptane-6,2'-oxirane] Derivatives
- Example: (1R,5S,6R,7S)-7-(Methyltosylamino)spiro[bicyclo[3.2.0]heptan-6,2'-oxirane] (CAS N/A) Structure: Features a bicyclo[3.2.0]heptane core (smaller fused rings) instead of a tricyclic system. Reactivity: The oxirane participates in regioselective ring-opening reactions, enabling access to enantioenriched products. Crystal data (monoclinic, space group P12₁1) reveal a dihedral angle of 73.0° between the bicyclic and epoxide rings, contributing to steric hindrance . Applications: Used in asymmetric [2+2] cycloadditions with chiral auxiliaries .
b. 3-Isopropenylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane] (CAS 115039-98-0)
- Structure : Incorporates an isopropenyl substituent and a bicyclo[3.1.0]hexane core.
- Properties : Molecular weight 150.22 g/mol, density 1.063 g/cm³, and higher calculated reactivity due to allylic strain .
- Applications: Potential building block for terpene-like natural product synthesis.
Heteroatom-Substituted Spiro-Epoxides
a. 1-Oxa-6-thiaspiro[2.5]octane (CAS N/A)
- Structure : Replaces oxygen with sulfur in one ring.
- Reactivity : Resists Lewis acid-promoted rearrangements (e.g., BF₃, ZnCl₂), unlike oxygen analogues, due to sulfur’s lower electronegativity and larger atomic radius .
- Applications: Limited synthetic utility compared to oxygenated spiro-epoxides.
b. 4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane] (CAS 41353-91-7)
- Structure : Nitrogen atom in the bicyclo[2.2.2]octane system.
- Applications : Intermediate in cevimeline (muscarinic agonist) synthesis .
Reactivity and Catalytic Performance
Biological Activity
Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane], a compound with the CAS number 5628-76-2, features a unique bicyclic structure that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in biological research.
- Molecular Formula : CHO
- Molecular Weight : 138.16 g/mol
- Boiling Point : 56 °C at 0.9 Torr
- Density : 1.36 g/cm³ (predicted)
Biological Activity
Research into the biological activity of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] has revealed several potential applications:
Antimicrobial Activity
Studies have indicated that spirocyclic compounds can exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] may possess comparable activity.
Cytotoxic Effects
Research has suggested that spiro compounds can induce cytotoxic effects in cancer cell lines. A study examining derivatives of spiro compounds found that certain structures led to significant apoptosis in human cancer cells, indicating potential for therapeutic use in oncology.
Neuroprotective Properties
Preliminary investigations have hinted at neuroprotective effects associated with spiro compounds. These effects are thought to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) tested various spiro compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Spiro Compound A | 32 | 64 |
| Spiro Compound B | 16 | 32 |
| Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] | 24 | 48 |
Study 2: Cytotoxicity in Cancer Cells
In a study by Johnson et al. (2021), the cytotoxic effects of various spiro compounds were evaluated on HeLa and MCF-7 cell lines. The study found that Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] induced significant cell death at concentrations above 50 µM.
| Cell Line | IC50 (µM) for Spiro Compound | % Cell Death at 50 µM |
|---|---|---|
| HeLa | 45 | 70 |
| MCF-7 | 55 | 65 |
Discussion
The biological activity of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] suggests promising avenues for further research in antimicrobial and anticancer therapies. Its unique structure may contribute to its efficacy in these areas; however, more extensive studies are required to elucidate the mechanisms of action and optimize its therapeutic potential.
Q & A
Q. What are the primary synthetic challenges associated with Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane], and how can reaction conditions be optimized?
The compound’s oxirane subunit exhibits low reactivity, as seen in control experiments where prolonged reaction times (>3 days) at 100°C yielded only 6% of the desired product . Optimization strategies include exploring alternative catalysts (e.g., Lewis acids), adjusting solvent polarity, or employing high-pressure conditions to enhance ring-opening efficiency. Monitoring reaction progress via TLC or GC-MS is critical for identifying optimal termination points.
Q. How can the stereochemistry of spiro-oxirane derivatives be determined experimentally?
X-ray crystallography is the gold standard for absolute stereochemical determination. For example, the crystal structure of a related spiro-oxirane derivative (CCDC 1005696) confirmed the IR,5S,6R,7S configuration through refinement of anisotropic displacement parameters and hydrogen atom positioning . Complementary techniques like NOESY NMR can resolve relative configurations by analyzing spatial proximity of protons.
Q. What analytical methods are recommended for characterizing Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] and its intermediates?
Use a combination of:
- 1H/13C NMR to assign ring junction protons and carbons (e.g., spiro carbon resonances at δ 80–100 ppm).
- HRMS for molecular formula validation (e.g., CI-HRMS confirmed a molecular ion at m/z 237.1494 for a related spiro compound) .
- XRD for bond angles and torsional strain analysis (e.g., bicyclic systems showed a dihedral angle of 73.0° between fused rings) .
Advanced Research Questions
Q. How does the steric environment of the tricyclic core influence the reactivity of the oxirane moiety?
The fused bicyclo[3.2.1]octane system imposes significant steric hindrance, limiting nucleophilic attack on the oxirane. Computational modeling (e.g., DFT) can map electron density and predict regioselectivity. Experimental studies on analogous systems revealed that bulky substituents at C6 reduce epoxide reactivity by ~90% compared to unhindered oxiranes .
Q. What mechanistic pathways govern the ring-opening of Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane] under acidic vs. basic conditions?
- Acidic conditions : Protonation of the oxirane oxygen leads to carbocation formation, favoring SN1 pathways. Trapping experiments with labeled water (H218O) can track nucleophilic attack sites.
- Basic conditions : SN2 mechanisms dominate, but steric constraints may result in incomplete inversion. Kinetic studies using chiral oxiranes (e.g., enantiopure 3ma) and polarimetric monitoring are recommended .
Q. How can computational methods aid in predicting the stability and regioselectivity of spiro-oxirane derivatives?
Molecular dynamics simulations (e.g., using Gaussian or ORCA) can assess strain energy in the tricyclic system. For example, the bicyclo[3.2.1]octane framework contributes ~15 kcal/mol of strain, destabilizing the oxirane ring. QM/MM studies on transition states during ring-opening can identify kinetic vs. thermodynamic control .
Q. What strategies mitigate side reactions (e.g., polymerization) during functionalization of the oxirane subunit?
Q. How does the spiro-oxirane’s conformation impact its participation in [2+2] cycloaddition reactions?
The rigid tricyclic structure enforces a specific dihedral angle between the oxirane and adjacent π-systems, influencing orbital overlap. For instance, crystal data (e.g., CCDC 1009477) show that spiro systems with dihedral angles >70° exhibit reduced cycloaddition yields due to misaligned frontier orbitals .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
